molecular formula C8H7ClO3S B047696 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride CAS No. 115010-11-2

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride

Cat. No. B047696
M. Wt: 218.66 g/mol
InChI Key: RVWYPBARHGPULM-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride is a compound involved in various chemical syntheses, particularly in the generation of sulfonylated benzofurans. These compounds are significant due to their potential applications in material science, organic synthesis, and pharmaceuticals, emphasizing the need for efficient methods for their preparation.

Synthesis Analysis

The synthesis of sulfonylated benzofurans can be achieved via several methods:

  • Ag-Catalyzed Oxidative Cyclization : Utilizes sodium sulfinates as sulfonylation reagents under mild conditions, offering good yields with high chemo- and regioselectivities (Wu et al., 2017).
  • Metal-Free I2O5-Mediated Synthesis : Involves oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides, presenting a metal-free approach to sulfonylated benzofurans (Wang et al., 2019).

Molecular Structure Analysis

  • X-ray Structural Characterization : Studies like those on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide have utilized X-ray diffraction, DFT calculations, and NBO analysis to understand the molecular geometry, stability, and electronic properties of sulfonamide compounds (Sarojini et al., 2012).

Chemical Reactions and Properties

  • CuI-Mediated Synthesis : Describes the one-pot synthesis of sulfonyl benzofuran-3-ones and chroman-4-ones, showcasing the versatility of sulfonyl chlorides in heterocyclic compound synthesis (Chang et al., 2018).
  • Visible-Light-Induced Cyclization : Demonstrates a metal-free synthesis route under mild conditions, highlighting the formation of C–S, C-C, and C=O bonds in a one-pot operation (Wang et al., 2020).

Physical Properties Analysis

  • Single Crystal Analysis : Provides insights into the molecular packing, hydrogen bonding, and crystallographic parameters, essential for understanding the stability and reactivity of the compound (Choi et al., 2010).

Chemical Properties Analysis

  • Radical Addition Cascade Cyclization : Explores the generation of sulfur-containing radicals for the synthesis of functionalized benzofurans, emphasizing the chemical versatility of 1,6-enynes (Zhang et al., 2018).

Scientific Research Applications

  • Solid-Phase Synthesis of Oxazolidinones : It is used in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, showing potential for drug development with broad antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).

  • Antioxidant Agent Synthesis : This compound aids in the synthesis of benzofurans, which act as a variety of antioxidant agents. This method promises higher yields in the synthesis of new antioxidants (Rangaswamy, Kumar, Harini, & Naik, 2015).

  • Potential in Diuretics : Sulfamoyl dihydrobenzodioxins synthesized from it show lower diuretic and antihypertensive activities compared to some existing diuretics, suggesting potential as new sulfonamide diuretics (Itazaki et al., 1988).

  • Synthesis of Sulfonylated Benzofurans : A study developed a method for synthesizing sulfonylated benzofurans using sodium sulfinates, resulting in high chemo- and regioselectivities under mild conditions (Wu et al., 2017).

  • Antimicrobial and Antioxidant Drug Candidates : Novel benzofuran-gathered C-2,4,6-substituted pyrimidine derivatives, conjugated by sulfonyl chlorides including 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride, show significant antioxidant and antimicrobial activity, making them promising drug candidates (Rangaswamy et al., 2015).

  • Antibacterial Potential of Derivatives : N-substituted-N-(2,3-Dihydro-[1,4]-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides, derived from this compound, show potent antibacterial potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).

  • Facilitating Efficient Synthesis : This compound has been used in facilitating the efficient synthesis of pyrazolone and benzofuran thioethers, offering a transition-metal-free method for these compounds (Zhao et al., 2016).

Safety And Hazards

This compound is classified as dangerous according to the GHS05 signal word . It has hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P280, P303+P361+P353, P301+P330+P331, P304+P340+P310, and P305+P351+P338+P310 .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWYPBARHGPULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379849
Record name 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride

CAS RN

115010-11-2
Record name 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydrobenzofuran-5-sulfonyl Chloride
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Synthesis routes and methods I

Procedure details

2,3-dihydrobenzofuran (6.0 g, 49.94 mmol) is added over 20 minutes to chlorosulfonic acid (29.09 g, 249.69 mmol) at -20° C. The reaction mixture is quenched by addition of ice followed by water (20 mL). The mixture is then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried (Na2SO4), and the solvent is evaporated. The crude product is purified by silica gel chromatography (30% ethyl acetate/hexane) to give 2,3-dihydrobenzofuran-5-sulfonyl chloride (3.3 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
29.09 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3.56 g (29.6 mmol) 2,3-dihydrobenzofuran was added to a slurry of 5.44 g (35.5 mmol) sulfur trioxide-N,N-dimethylformamide complex in 12 mL 1,2-dichloroethane under argon. The reaction was heated to 85° C. for 1 hour and then cooled to room temperature. Thionyl chloride (2.6 mL, 35.5 mmol, 1.2 eq) was added dropwise and the reaction was slowly heated over the course of one hour, by which time it had reached 75° C. The mixture was allowed to cool to room temperature and 100 mL of methylene chloride and 100 mL water were added. The organic extract was separated, dried over magnesium sulfate filtered and evaporated to afford 6.56 g (100%) of 2,3-dihydrobenzofuran-5-sulfonyl chloride as a tan oil. (TLC Rf chloroform/hexanes=1/1)
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To. 3.35 g of dimethylformamide, at 0° C. under an atmosphere of nitrogen, added 6.18 g of sulfuryl chloride. The mixture was stirred 15 min and treated with 4.69 g of 2,3-dihydrobenzofuran. The mixture was then heated at 100° C. for 1.5 h, cooled to about 40° C., poured onto ice, extracted with CH2Cl2, dried over MgSO4, filtered, and concentrated in vacuo. The residue was taken up in ethyl acetate, cooled to 5° C. for 16 h, and the resultant pink crystals collected by vacuum filtration to provide 6.12 g of the title product. TLC: Rf=0.41, 10% ethyl acetate in hexane. (1H)-NMR (CDCl3) consistent with structure.
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Quantity
3.35 g
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Chlorosulphonic acid (43.4 g, 0.366 mol) in DCM (10 mL) was added to a cold solution (5° C.) of 2,3-dihydrobenzofuran (20 g, 0.166 mol) in DCM (200 mL). After the addition the reaction was left with stirring at room temperature overnight. The reaction mixture was quenched with water (150 mL) keeping the temperature below 10° C. The organic phase was separated and washed with an aqueous solution of NaHCO3 (13.9 g dissolved in 150 mL of water). The organic solvents were evaporated to yield the title compound as a solid residue 3.3 g (23%). 1H NMR 270 MHz (CDCl3) δ ppm 3.32 (t, J=8.91 Hz, 2H) 4.75 (t, J=8.91 Hz, 2H) 6.90 (d, J=9.15 Hz, 1H) 7.78-7.90 (m, 2H)
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
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Reactant of Route 5
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Reactant of Route 6
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride

Citations

For This Compound
3
Citations
H Bregman, JR Simard, KL Andrews… - Journal of medicinal …, 2017 - ACS Publications
Current pain therapeutics suffer from undesirable psychotropic and sedative side effects, as well as abuse potential. Glycine receptors (GlyRs) are inhibitory ligand-gated ion channels …
Number of citations: 38 pubs.acs.org
JW Nilsson, I Kvarnström, D Musil… - Journal of medicinal …, 2003 - ACS Publications
A 4-amino-2-carboxymethyl-3-morpholinone structural motif derived from malic acid has been used to mimic d-Phe-Pro in the thrombin inhibiting tripeptide d-Phe-Pro-Arg. The arginine …
Number of citations: 34 pubs.acs.org
AT Garrison, DL Orsi, RA Capstick… - Journal of Medicinal …, 2022 - ACS Publications
The muscarinic acetylcholine receptor (mAChR) subtype 5 (M 5 ) represents a novel potential target for the treatment of multiple addictive disorders, including opioid use disorder. …
Number of citations: 10 pubs.acs.org

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